molecular formula C29H34O14 B13446889 Pueroside A

Pueroside A

Cat. No.: B13446889
M. Wt: 606.6 g/mol
InChI Key: LRFHJRYHICUNML-WAHMGNLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pueroside A is a naturally occurring compound isolated from the roots of Pueraria lobata, commonly known as Kudzu. This compound belongs to the class of flavonoid glycosides and has been studied for its various biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pueroside A can be isolated from the dried roots of Pueraria lobata through a series of extraction and purification steps. The process typically involves:

Industrial Production Methods

Industrial production of this compound is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of these processes for industrial scale would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pueroside A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the glycosidic moiety or the flavonoid core.

    Substitution: Substitution reactions can occur on the aromatic rings or the glycosidic units.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones or other oxidized derivatives, while reduction can yield reduced flavonoid glycosides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pueroside A involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Pueroside A can be compared with other flavonoid glycosides such as:

    Pueroside B: Another compound isolated from Pueraria lobata with similar structure but different biological activities.

    Rutin: A flavonoid glycoside found in various plants with strong antioxidant properties.

    Quercetin: A well-known flavonoid with extensive research on its health benefits.

Uniqueness

This compound is unique due to its specific glycosidic linkage and the presence of certain functional groups that contribute to its distinct biological activities. Its combination of antioxidant, anti-inflammatory, and neuroprotective effects makes it a compound of interest for further research and potential therapeutic applications .

Properties

Molecular Formula

C29H34O14

Molecular Weight

606.6 g/mol

IUPAC Name

(3Z)-9-hydroxy-4-(4-hydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one

InChI

InChI=1S/C29H34O14/c1-12-22(33)24(35)26(37)28(40-12)39-11-20-23(34)25(36)27(38)29(43-20)42-19-8-14-4-7-16(31)9-18(14)41-21(32)10-17(19)13-2-5-15(30)6-3-13/h2-7,9-10,12,19-20,22-31,33-38H,8,11H2,1H3/b17-10-/t12-,19?,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1

InChI Key

LRFHJRYHICUNML-WAHMGNLFSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/3CC4=C(C=C(C=C4)O)OC(=O)/C=C3/C5=CC=C(C=C5)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CC4=C(C=C(C=C4)O)OC(=O)C=C3C5=CC=C(C=C5)O)O)O)O)O)O)O

Origin of Product

United States

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